molecular formula C21H22N4O2 B6945929 COM-UCB-8c7d23dc-7

COM-UCB-8c7d23dc-7

Cat. No.: B6945929
M. Wt: 362.4 g/mol
InChI Key: RFVZQPDRIWNODG-UHFFFAOYSA-N
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Description

COM-UCB-8c7d23dc-7 is a synthetic compound designed for specific applications in scientific research. It is part of a series of compounds developed to explore their potential in various fields, including chemistry, biology, and medicine. The compound’s structure and properties make it a subject of interest for researchers aiming to understand its behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of COM-UCB-8c7d23dc-7 involves a multi-step process. The initial step includes the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: COM-UCB-8c7d23dc-7 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

COM-UCB-8c7d23dc-7 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor or activator of specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of COM-UCB-8c7d23dc-7 involves its interaction with specific molecular targets. The compound binds to these targets, altering their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

COM-UCB-8c7d23dc-7 can be compared with other similar compounds in terms of its structure, reactivity, and applications. Some similar compounds include:

  • COM-UCB-8c7d23dc-4
  • COM-UCB-8c7d23dc-10
  • COM-UCB-8c7d23dc-12

These compounds share similar core structures but differ in their functional groups, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific functional groups and the resulting properties that make it suitable for particular research applications .

Properties

IUPAC Name

N-[4-(1-methylbenzimidazol-2-yl)phenyl]-7-oxoazepane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-25-18-8-4-2-6-16(18)24-20(25)14-10-12-15(13-11-14)22-21(27)17-7-3-5-9-19(26)23-17/h2,4,6,8,10-13,17H,3,5,7,9H2,1H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVZQPDRIWNODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)NC(=O)C4CCCCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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